molecular formula C9H12BrN B8714616 5-bromo-N-ethyl-2-methylaniline

5-bromo-N-ethyl-2-methylaniline

Cat. No.: B8714616
M. Wt: 214.10 g/mol
InChI Key: UFVAPUSJPNKXRK-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2-methylaniline (systematic name: 5-bromo-N-ethyl-2-methylbenzenamine) is a halogenated aromatic amine derivative. The core structure consists of a benzene ring substituted with a bromine atom at position 5, an ethyl group on the amine at position 1 (N-ethyl), and a methyl group at position 2. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. For example, structurally similar compounds like 5-bromo-4-iodo-2-methylaniline are used to synthesize fluorescent spirosilabifluorene derivatives .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

5-bromo-N-ethyl-2-methylaniline

InChI

InChI=1S/C9H12BrN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

UFVAPUSJPNKXRK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)Br)C

Origin of Product

United States

Scientific Research Applications

Typical Synthesis Procedure

A typical synthesis may involve the following steps:

  • Bromination : The introduction of the bromine atom at the desired position on the aromatic ring.
  • Alkylation : The addition of an ethyl group to the nitrogen atom.
  • Purification : Using techniques such as silica gel column chromatography to isolate the final product.

Scientific Research Applications

The versatility of 5-bromo-N-ethyl-2-methylaniline extends to several scientific research areas:

Organic Synthesis

  • Building Block : This compound serves as a crucial intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Reactivity Studies : Its unique structure allows researchers to study reaction mechanisms involving electrophilic aromatic substitution and nucleophilic attacks.

Medicinal Chemistry

  • Pharmacophore Development : this compound has potential as a pharmacophore in drug design, particularly for compounds exhibiting antimicrobial and anticancer properties .
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific cytochrome P450 enzymes, impacting drug metabolism and efficacy .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study ReferenceFocusFindings
Ambeed Research Synthesis TechniquesDemonstrated effective yields using various reaction conditions involving concentrated sulfuric acid and sodium nitrite.
Medicinal Chemistry Insights Biological ActivityHighlighted interactions with biological systems that could lead to significant enzyme inhibition, providing insights into its potential therapeutic uses.
Structural Analysis Comparative StudiesCompared with structurally similar compounds to elucidate unique reactivity patterns and applications in synthetic chemistry.

Comparison with Similar Compounds

Halogen Substitution Patterns

  • 5-Bromo-4-iodo-2-methylaniline

    • Substitution: Bromine (position 5) and iodine (position 4).
    • Key properties: Weak hydrogen bonding (N–H···N interactions, 3.300 Å) stabilizes crystal packing .
    • Applications: Intermediate for fluorescent materials .
  • 5-Bromo-2-methylaniline (CAS 39478-78-9)

    • Substitution: Bromine (position 5), methyl (position 2), and an unmodified amine group.
    • Key properties: Higher reactivity at the amine site compared to N-ethyl analogs, enabling facile functionalization .

N-Alkylation Variations

  • 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline (CAS 1280786-60-8)

    • Substitution: Ethyl (N-position), bromine (position 4), methoxy (position 5), and nitro (position 2).
    • Reactivity: Nitro groups reduce amine basicity, directing electrophilic substitution to specific ring positions .
  • 2-Methyl-4-bromo-N,N-dimethylaniline

    • Substitution: Dimethylamine (N-position), bromine (position 4), and methyl (position 2).
    • Synthesis: Achieved via NBS bromination of N,N,2-trimethylaniline in acetonitrile (92% yield) .

Methoxy and Nitro Derivatives

  • 4-Bromo-5-methoxy-2-methylaniline

    • Substitution: Methoxy (position 5), bromine (position 4), and methyl (position 2).
    • Synthesis: Bromination of 5-methoxy-2-methylaniline with NBS in chloroform .
  • 5-Bromo-2-methyl-3-nitroaniline (CAS 864550-40-3)

    • Substitution: Nitro (position 3) and bromine (position 5).
    • Reactivity: Nitro groups enhance electrophilic substitution resistance, favoring nucleophilic aromatic substitution .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Applications
5-Bromo-N-ethyl-2-methylaniline* C₉H₁₂BrN 214.10 1 (NH) 1 (NH) Pharmaceutical intermediates
5-Bromo-4-iodo-2-methylaniline C₇H₇BrIN 312.95 1 1 Fluorescent materials
2-Methyl-4-bromo-N,N-dimethylaniline C₉H₁₂BrN 214.10 0 1 Organic synthesis
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline C₁₀H₁₅BrN₂O 259.14 1 3 Ligands for metal complexes
N-(5-Bromo-2-methylphenyl)acetamide C₉H₁₀BrNO 228.09 1 2 Prodrug synthesis

*Theoretical values based on analogs.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-bromo-N-ethyl-2-methylaniline?

The compound can be synthesized via alkylation of 5-bromo-2-methylaniline using ethylating agents (e.g., ethyl bromide or diethyl sulfate) in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Reaction conditions (e.g., 60–80°C, 12–24 hours) should be optimized to balance yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials or by-products .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and ethyl/methyl group integration.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (calculated: 228.1 g/mol).
  • Melting point analysis : Compare observed values with literature data (if available) to assess purity. Storage at 0–6°C is advised to prevent degradation during analysis .

Q. What safety protocols are essential when handling this compound?

Follow SDS guidelines such as:

  • Preventive measures : Use fume hoods (P342), chemical-resistant gloves (P280), and safety goggles.
  • Storage : Keep in airtight containers at 0–6°C to avoid decomposition.
  • Spill management : Neutralize with inert adsorbents and dispose per hazardous waste regulations .

Advanced Research Questions

Q. How can regioselectivity challenges in brominated aniline derivatives be addressed during functionalization?

Regioselectivity in electrophilic substitution reactions (e.g., nitration, sulfonation) can be controlled using directing groups or steric effects. For example, the ethyl group in this compound may sterically hinder para-substitution, favoring meta-products. Computational modeling (DFT) can predict reactive sites, while LC-MS monitors reaction pathways .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for brominated anilines?

Discrepancies may arise from impurities or polymorphic forms. Researchers should:

  • Standardize purification : Use recrystallization (e.g., ethanol/water) or HPLC.
  • Validate purity : Cross-check via 1H^1H NMR integration and differential scanning calorimetry (DSC).
  • Reference analogs : Compare with structurally similar compounds (e.g., 3-bromo-N-methylaniline, mp 27–30°C) .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Scale-up requires:

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve reagent solubility.
  • Process monitoring : In-line FTIR or GC-MS to track reaction progress and minimize side reactions .

Q. What mechanistic insights explain the stability of this compound under acidic/basic conditions?

The ethyl and methyl groups provide steric protection to the amine, reducing susceptibility to hydrolysis. Stability studies (e.g., incubating at pH 2–12 for 24 hours) with LC-MS analysis can quantify degradation products. Comparative studies with unsubstituted bromoanilines may reveal stabilization mechanisms .

Data Contradiction and Validation

Q. How should researchers address conflicting spectroscopic data in literature for brominated aniline derivatives?

  • Reproduce experiments : Synthesize the compound using reported methods and compare spectral profiles.
  • Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Collaborative validation : Share raw data with open-access repositories or peer networks .

Methodological Recommendations

Q. What solvent systems are optimal for chromatographic purification of this compound?

A hexane/ethyl acetate gradient (10:1 to 3:1 v/v) effectively separates the product from brominated by-products. For polar impurities, add 1–2% triethylamine to the mobile phase to reduce tailing .

Q. How can computational tools aid in predicting reactivity and stability of brominated anilines?

  • DFT calculations : Model electronic effects (e.g., Hammett parameters) to predict substitution sites.
  • Molecular dynamics : Simulate degradation pathways under thermal stress.
  • Software : Gaussian, ORCA, or ADF for energy minimization and transition-state analysis .

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